2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide
Description
2-{1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide is a synthetic indole derivative characterized by a 4-fluorobenzyl substitution at the indole 1-position and an N-methylated acetamide group at the 3-position.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-20-18(22)10-14-12-21(17-5-3-2-4-16(14)17)11-13-6-8-15(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKOMGAVPHUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzyl chloride with the indole derivative in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the N-methylation of the indole derivative using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several scientific research applications:
1. Antiviral Activity
Research indicates that 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide exhibits antiviral properties. Studies have shown its effectiveness against various viral infections by inhibiting viral replication and enhancing host immune responses.
2. Anticancer Potential
The compound has demonstrated significant anticancer activity in preclinical studies. It targets specific cancer cell lines, inducing apoptosis and inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression.
3. Antimicrobial Properties
Its antimicrobial activity has been documented against a range of bacterial strains. The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic processes, making it a candidate for further development as an antimicrobial agent.
4. Neuroscience Research
Due to its ability to cross the blood-brain barrier, the compound is being explored for potential neuroprotective effects and its role in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antiviral Efficacy
In a study published in the Journal of Virology, researchers tested the compound against influenza virus strains. Results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Studies
A study conducted at a prominent cancer research institute evaluated the effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural differences and physical properties of analogous compounds:
Key Observations:
- Electron-Withdrawing Groups: Compounds like 10j (chloro, fluoro) and 4f (trifluoroacetyl) exhibit higher melting points (>190°C), likely due to enhanced intermolecular interactions .
- N-Methylation: The target compound’s N-methyl group reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., oxoacetamide in ), which may influence solubility and receptor affinity.
Biological Activity
2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C_{17}H_{18}F_{N}_{3}O and molecular weight of approximately 299.34 g/mol. It features an indole ring substituted with a 4-fluorobenzyl group and an N-methylacetamide moiety, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that indole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins .
Antimicrobial Properties
Indole derivatives have also been reported to possess antimicrobial activity. A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains, suggesting that the presence of the indole structure is crucial for this activity .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects as well. Similar indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This suggests a potential mechanism for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Ring : Using appropriate precursors to construct the indole framework.
- Substitution Reactions : Introducing the 4-fluorobenzyl group via nucleophilic substitution.
- Acetamide Formation : Reacting with N-methylacetamide to yield the final product.
Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives highlighted their efficacy against breast cancer cell lines (MCF-7). The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, a series of indole derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, showcasing their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
